![molecular formula C14H7F5O3 B8193853 3',4'-Difluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193853.png)
3',4'-Difluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of difluoro and trifluoromethoxy groups, which impart unique chemical properties. It is used in various scientific research fields due to its distinct structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, including halogenation, coupling reactions, and functional group transformations. The reaction conditions often require the use of specific reagents such as iodine pentafluoride and triethylamine trihydrofluoride salt, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the biphenyl framework .
科学的研究の応用
3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance
作用機序
The mechanism by which 3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4- [Difluoro (3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4-propylbiphenyl
- 2- [Difluoro- (3,4,5-trifluorophenoxy) methyl]-1,3-difluoro-5- (4-propylphenyl) benzene
Uniqueness
3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both difluoro and trifluoromethoxy groups. These structural features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
3-(3,4-difluorophenyl)-5-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O3/c15-11-2-1-7(6-12(11)16)8-3-9(13(20)21)5-10(4-8)22-14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKRHSCSVOHCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
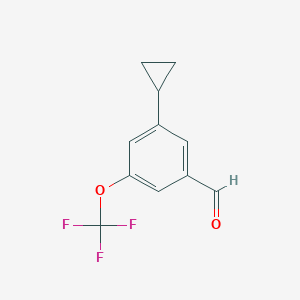
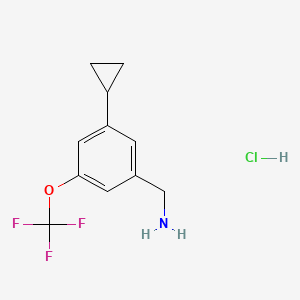
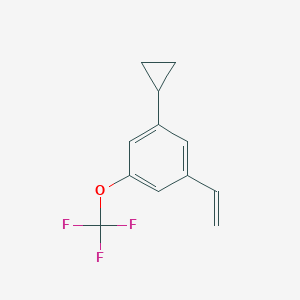
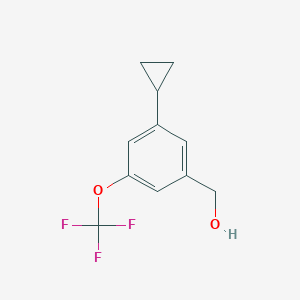
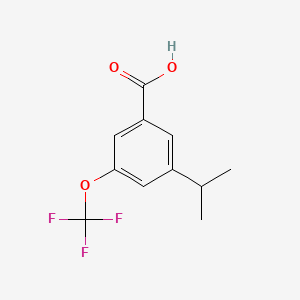
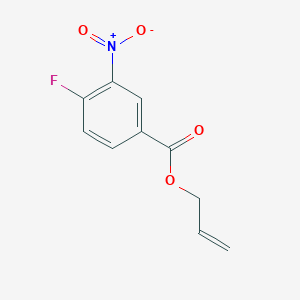
![2'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193819.png)
![5-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193820.png)
![2'-Fluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193823.png)
![2'-Chloro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193830.png)
![2',5'-Difluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193839.png)
![3'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193840.png)
![5-(Trifluoromethoxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193842.png)
![3'-Fluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193847.png)
